

An In-depth Technical Guide to Melicopine: Chemical Structure, Properties, and Biological Evaluation

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Compound of Interest

Compound Name: *Melicopine*

Cat. No.: *B191813*

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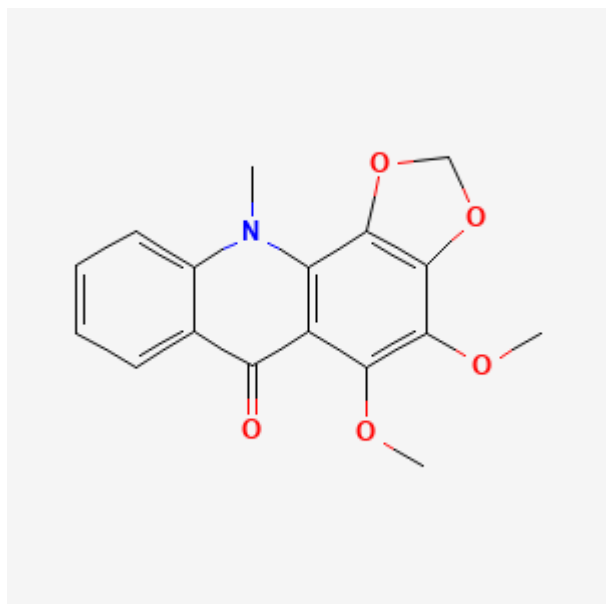
This technical guide provides a comprehensive overview of the acridone alkaloid **Melicopine**, intended for researchers, scientists, and professionals in the field of drug development. The document details its chemical identity, physicochemical properties, and a key experimental protocol for assessing its biological activity.

Chemical Identity and Structure

Melicopine is a naturally occurring acridone alkaloid that has been isolated from various plant species, including *Zanthoxylum simulans* Hance.[1] It belongs to the class of acridines and is structurally related to acridone.[1]

- IUPAC Name: 4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one[1][3]
- Molecular Formula: C₁₇H₁₅NO₅[1][3]

The two-dimensional chemical structure of **Melicopine** is presented below:



(Image Source: PubChem CID 68433)

Physicochemical and Pharmacological Data

The key quantitative properties of **Melicopine** are summarized in the table below, providing essential data for experimental design and computational analysis.

Property	Value	Reference(s)
Molecular Weight	313.30 g/mol	[1]
Formula Weight	313.3	[3]
CAS Number	568-01-4	[1][3]
Physical Description	A solid	[3]
Purity	≥95%	[3]
InChI	InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15-17(23-8-22-15)16(21-3)14(11)20-2/h4-7H,8H2,1-3H3	[1][3]
SMILES	CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3OC)OC)OCO4	[1]
Biological Activity	Antimalarial, Cytotoxic against prostate cancer cells	[3]

Experimental Protocol: In Vitro Cytotoxicity Assay

This section details the methodology used to evaluate the cytotoxic activity of **Melicopine** against human prostate cancer cell lines, as described in the work by Wang et al. (2014).^[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Melicopine** against the PC-3M and LNCaP human prostate cancer cell lines.

Materials and Reagents:

- **Melicopine** (≥95% purity)
- PC-3M (prostate cancer) cell line
- LNCaP (Lymph Node Carcinoma of the Prostate) cell line
- HEK293 (non-cancerous human embryonic kidney) cell line (for selectivity assessment)
- Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
- Assay for assessing cell viability (e.g., MTT, AlamarBlue).
- Dimethyl sulfoxide (DMSO) for stock solution preparation.
- Standard laboratory equipment for cell culture (incubator, biosafety cabinet, microscope, etc.).
- Microplate reader.

Procedure:

- **Cell Culture Maintenance:** The PC-3M, LNCaP, and HEK293 cell lines are cultured in their respective recommended media in a humidified incubator at 37°C with 5% CO₂. Cells are passaged regularly to maintain exponential growth.
- **Preparation of Test Compound:** A stock solution of **Melicopine** is prepared in DMSO. Serial dilutions are then made using the cell culture medium to achieve the desired final

concentrations for the assay.

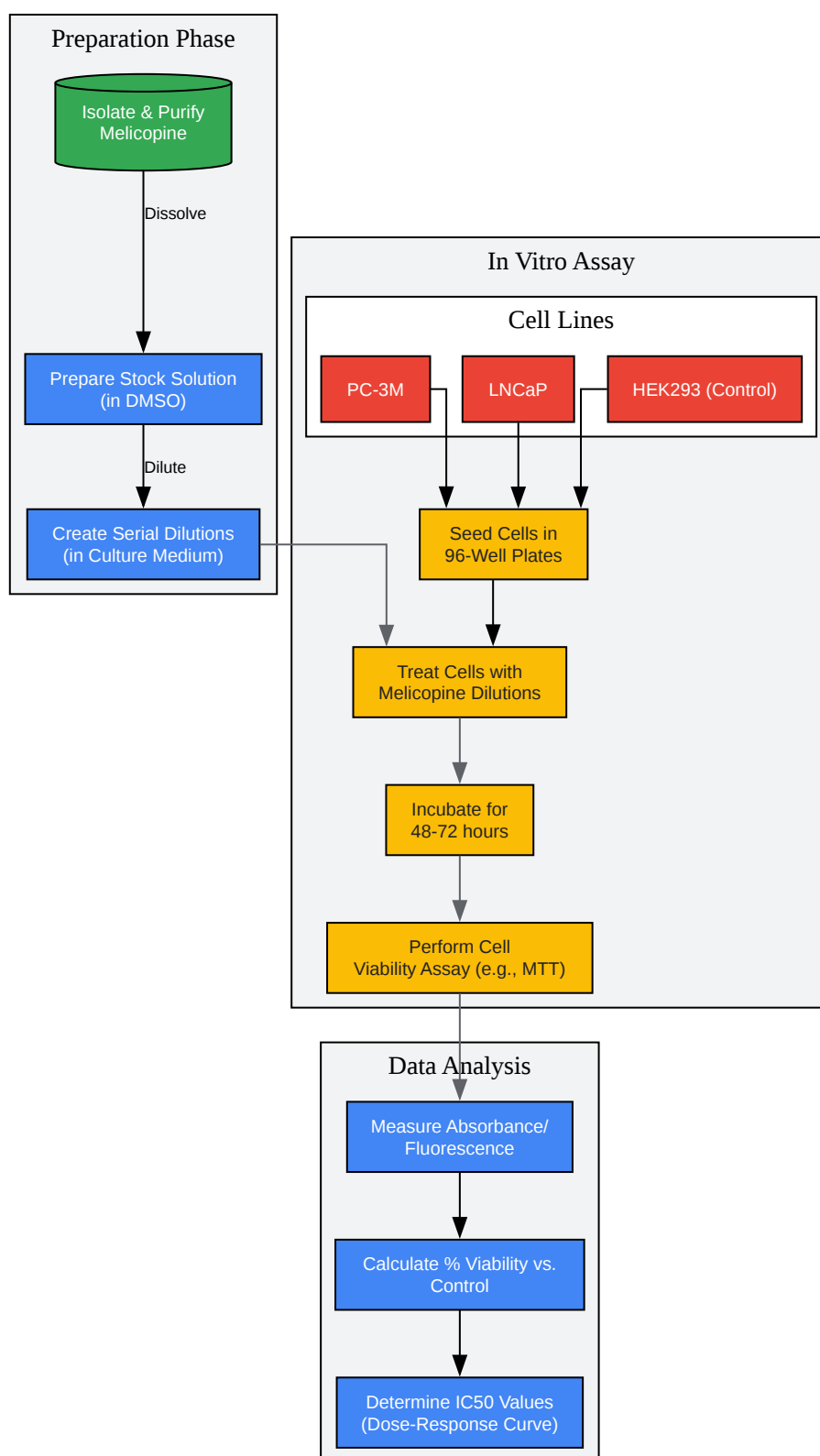
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
- **Compound Treatment:** After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of **Melicopine**. A vehicle control (medium with DMSO) and a negative control (medium only) are included.
- **Incubation:** The treated plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
- **Viability Assessment:** Following incubation, a cell viability reagent is added to each well according to the manufacturer's protocol. The reaction is allowed to proceed for the recommended time.
- **Data Acquisition:** The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
- **Data Analysis:** The viability of the treated cells is calculated as a percentage relative to the vehicle control. The IC_{50} value, the concentration of **Melicopine** that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve and using non-linear regression analysis.

Results from Literature:

- **Melicopine** exhibited cytotoxicity against PC-3M and LNCaP cells with IC_{50} values of 47.9 $\mu\text{g/mL}$ and 37.8 $\mu\text{g/mL}$, respectively.[3]
- The compound showed low toxicity against non-cancerous HEK293 cells ($IC_{50} > 100 \mu\text{g/mL}$), indicating some level of selectivity.[3]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the cytotoxicity of **Melicopine** is visualized in the diagram below.



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Caption: Workflow for determining the in vitro cytotoxicity of **Melicopine**.

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